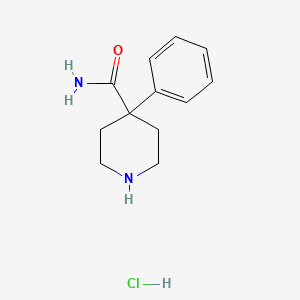

4-Phenylpiperidine-4-carboxamide monohydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-phenylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c13-11(15)12(6-8-14-9-7-12)10-4-2-1-3-5-10;/h1-5,14H,6-9H2,(H2,13,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWFVOQSFVFPJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207817 | |

| Record name | 4-Phenylpiperidine-4-carboxamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59083-35-1 | |

| Record name | 4-Piperidinecarboxamide, 4-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59083-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylpiperidine-4-carboxamide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059083351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylpiperidine-4-carboxamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylpiperidine-4-carboxamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Phenylpiperidine-4-carboxamide monohydrochloride mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 4-Phenylpiperidine-4-carboxamide and its Derivatives

Abstract

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of bioactive compounds. While the precise mechanism of action for 4-Phenylpiperidine-4-carboxamide monohydrochloride is not extensively elucidated in publicly available literature as a singular agent, extensive research into its structural analogs has revealed a fascinating polypharmacology. This guide synthesizes the current understanding of the primary mechanisms of action associated with derivatives of 4-phenylpiperidine-4-carboxamide, with a significant focus on its role as a positive allosteric modulator of the serotonin 5-HT2C receptor. Additionally, we will explore the documented activities of related compounds, including their potential as anticonvulsants, analgesics, and dopamine reuptake inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical class.

Introduction: The Versatility of the 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine core is a recurring motif in numerous centrally acting drugs, valued for its rigid structure which allows for precise orientation of functional groups and interaction with various receptor systems.[1][2] Derivatives of this scaffold have been instrumental in the development of analgesics, psychoactive agents, and other therapeutics targeting the central nervous system.[1][2] 4-Phenylpiperidine-4-carboxamide serves as a key intermediate in the synthesis of many such compounds, and understanding the mechanistic possibilities of its derivatives is crucial for future drug discovery efforts.[1]

Primary Mechanism of Action: Positive Allosteric Modulation of the Serotonin 5-HT2C Receptor

The most thoroughly characterized mechanism for a class of 4-phenylpiperidine-carboxamide derivatives is their action as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor (5-HT2CR).[3][4] This receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and is implicated in the modulation of mood, appetite, and reward pathways.[3]

Allosteric Binding and Potentiation of Endogenous Serotonin

Unlike orthosteric agonists that directly bind to the same site as the endogenous ligand (serotonin), these 4-phenylpiperidine-carboxamide derivatives bind to a distinct allosteric site on the 5-HT2CR.[3][4] This binding event induces a conformational change in the receptor that enhances the functional response to endogenous serotonin.[3] By potentiating the natural signaling of serotonin, these PAMs offer a more nuanced and potentially safer therapeutic approach compared to direct agonists, which can lead to receptor desensitization and off-target effects.[3]

Downstream Signaling Cascade

The 5-HT2C receptor primarily couples to Gαq/11 proteins.[3] The potentiation of serotonin binding by a 4-phenylpiperidine-carboxamide PAM leads to an amplified activation of this signaling pathway. The key steps are as follows:

-

Gαq/11 Activation: The activated 5-HT2CR catalyzes the exchange of GDP for GTP on the Gαq/11 subunit.

-

Phospholipase Cβ (PLCβ) Stimulation: The activated Gαq/11 subunit then stimulates the enzyme phospholipase Cβ (PLCβ).[3]

-

Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

-

Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3]

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to diverse cellular responses.

Figure 1: Signaling pathway of the 5-HT2C receptor potentiated by a 4-phenylpiperidine-4-carboxamide derivative PAM.

Therapeutic Implications

The potentiation of 5-HT2CR signaling has significant therapeutic potential for conditions such as obesity, substance use disorders, and other psychiatric conditions.[3] For instance, the 5-HT2CR agonist lorcaserin has been shown to suppress food intake and aid in smoking cessation.[3] The use of a PAM could offer a more refined approach to achieving these therapeutic goals.

Other Investigated Mechanisms of Action for Derivatives

While the 5-HT2CR PAM activity is well-documented for certain derivatives, the broader 4-phenylpiperidine class has been investigated for other mechanisms of action.

Anticonvulsant Activity and Sodium Channel Modulation

Derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide, which contain the 4-phenylpiperidine moiety, have been synthesized and evaluated for anticonvulsant properties.[5] Some of these compounds have shown efficacy in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens.[5][6] The MES test is often indicative of a compound's ability to inhibit seizure spread, a property of drugs that block voltage-sensitive sodium channels.[5][7] Indeed, one of the more potent derivatives was found to be a moderate binder to neuronal voltage-sensitive sodium channels (site 2).[5]

Figure 2: Experimental workflow for the discovery of anticonvulsant 4-phenylpiperidine derivatives.

Analgesic Properties and Opioid Receptor Interaction

The 4-phenylpiperidine structure is a well-known pharmacophore for opioid receptor ligands, with pethidine (meperidine) being a prominent example.[2] This suggests that derivatives of 4-phenylpiperidine-4-carboxamide could also interact with opioid receptors to produce analgesic effects.[8] Studies on some piperidine-4-carboxamide derivatives have indeed shown significant analgesic activities in animal models.[8] While the specific receptor subtype (mu, delta, or kappa) is not always defined in the initial studies, the structural similarity to known opioids makes this a plausible mechanism of action for certain analogs.[9]

Dopamine Reuptake Inhibition

Some piperidine derivatives have been identified as potent dopamine reuptake inhibitors.[8] By blocking the dopamine transporter (DAT), these compounds increase the synaptic concentration of dopamine, which can have therapeutic effects in conditions like ADHD and depression, but also carries a potential for abuse. The evaluation of new 4-phenylpiperidine-4-carboxamide derivatives should therefore include screening for DAT affinity to fully characterize their pharmacological profile.

Summary of Mechanistic Data

The following table summarizes the key mechanistic data for various derivatives of the 4-phenylpiperidine-4-carboxamide scaffold.

| Derivative Class | Primary Mechanism | Molecular Target(s) | Key Downstream Effects | Potential Therapeutic Application |

| 4-Phenylpiperidine-2-carboxamide Analogues | Positive Allosteric Modulation[3][4] | Serotonin 5-HT2C Receptor[3][4] | Increased IP3 and DAG, Ca2+ release[3] | Obesity, Substance Use Disorders[3] |

| N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives | Anticonvulsant[5] | Voltage-Sensitive Sodium Channels[5] | Inhibition of seizure spread | Epilepsy[5][6] |

| Various Piperidine-4-carboxamide Derivatives | Analgesic[8] | Opioid Receptors (putative)[9] | Pain relief | Pain Management[8] |

| General Piperidine Derivatives | Dopamine Reuptake Inhibition[8] | Dopamine Transporter (DAT)[3] | Increased synaptic dopamine | ADHD, Depression[8] |

Experimental Protocols

In Vitro Assay for 5-HT2CR PAM Activity: Calcium Mobilization

This assay is a functional measure of Gαq/11 pathway activation.

-

Cell Culture: Maintain CHO (Chinese Hamster Ovary) cells stably expressing the human 5-HT2C receptor in appropriate growth medium.

-

Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

-

Compound Addition: Add varying concentrations of the test compound (4-phenylpiperidine-4-carboxamide derivative) to the wells.

-

Agonist Stimulation: After a short incubation with the test compound, add a sub-maximal concentration (EC20) of serotonin to stimulate the receptor.

-

Signal Detection: Measure the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: Plot the change in fluorescence against the concentration of the test compound to determine its potency (EC50) and efficacy as a PAM.

In Vivo Model for Anticonvulsant Screening: Maximal Electroshock (MES) Test

This is a standard model for identifying compounds that prevent seizure spread.

-

Animal Model: Use adult male mice (e.g., Swiss Webster).

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

-

Seizure Induction: At the time of predicted peak effect, induce a seizure by applying a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observation: Observe the mice for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.

-

Data Analysis: The ability of the compound to prevent the tonic hindlimb extension in a dose-dependent manner is indicative of its anticonvulsant activity. Calculate the ED50 (the dose effective in 50% of the animals).

Conclusion

The 4-phenylpiperidine-4-carboxamide scaffold is a rich source of pharmacologically active compounds with a diverse range of potential mechanisms of action. The most well-defined mechanism for its derivatives is the positive allosteric modulation of the serotonin 5-HT2C receptor, which holds significant promise for the treatment of obesity and substance use disorders. Additionally, the demonstrated anticonvulsant, analgesic, and dopamine reuptake inhibiting properties of other derivatives highlight the versatility of this chemical class. Future research should focus on elucidating the specific structure-activity relationships that govern the interaction of these compounds with their respective molecular targets to enable the design of more selective and efficacious therapeutics.

References

-

Wold, E. A., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 63(14), 7578–7594. [Link]

-

Taylor & Francis. (n.d.). 4-Phenylpiperidine – Knowledge and References. Retrieved from [Link]

-

PubMed. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-phenylpiperidine-4-carboxylate hydrochloride. PubChem Compound Summary for CID 3019446. Retrieved from [Link]

-

Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Molecules, 21(11), 1549. [Link]

-

Książek, M., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Molecules, 25(21), 5127. [Link]

-

Saeedi, M., et al. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(5), 447–455. [Link]

-

Kaminski, K., et al. (2020). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 25(23), 5757. [Link]

-

Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1549. [Link]

-

Kaminski, K., et al. (2020). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 25(23), 5757. [Link]

-

Saeedi, M., et al. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(5), 447–455. [Link]

-

Li, Y., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 117-127. [Link]

- Google Patents. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

ResearchGate. (2018). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Synthesis of 4-Phenylpiperidine-4-carboxamide Monohydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

Introduction

4-Phenylpiperidine-4-carboxamide and its derivatives represent a critical scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly within the opioid analgesic and neuroleptic drug classes. The strategic placement of a phenyl group and a carboxamide moiety at the 4-position of the piperidine ring provides a unique combination of lipophilicity and hydrogen bonding capability, crucial for specific receptor interactions. This guide provides an in-depth exploration of a primary synthetic pathway to 4-Phenylpiperidine-4-carboxamide monohydrochloride, offering not just a methodology, but a scientific narrative that explains the rationale behind the chosen synthetic route and experimental conditions. This document is intended for researchers, scientists, and professionals in the field of drug development who require a robust and well-understood synthesis of this key intermediate.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached through a multi-step pathway commencing with the construction of the core piperidine ring, followed by functional group manipulations to install the desired carboxamide and subsequent salt formation. The presented pathway prioritizes readily available starting materials, high-yielding reactions, and scalable procedures. The key intermediate in this synthesis is 1-benzyl-4-cyano-4-phenylpiperidine, which undergoes debenzylation and subsequent hydrolysis of the nitrile to the target amide.

Part 1: Synthesis of the Piperidine Core: 1-Benzyl-4-cyano-4-phenylpiperidine

The initial and most crucial step is the formation of the substituted piperidine ring. A highly efficient method for this is the reaction between N,N-bis(2-chloroethyl)benzylamine and phenylacetonitrile under phase-transfer catalysis conditions.

Mechanistic Insights

This reaction proceeds via a tandem alkylation mechanism. The benzylic proton of phenylacetonitrile is acidic and can be deprotonated by a strong base, such as sodium hydroxide, to form a carbanion. The phase-transfer catalyst, typically a quaternary ammonium salt like tetra-n-butylammonium hydrogen sulfate, facilitates the transfer of the hydroxide ion into the organic phase and the phenylacetonitrile anion to the aqueous interface where the alkylating agent resides. The N,N-bis(2-chloroethyl)benzylamine acts as a bis-alkylating agent. The phenylacetonitrile carbanion first displaces one of the chloride ions in an SN2 reaction. A subsequent intramolecular SN2 reaction, where the newly formed substituted nitrile attacks the second chloroethyl arm, leads to the cyclization and formation of the piperidine ring.

Caption: Synthesis of the piperidine core via phase-transfer catalysis.

Experimental Protocol: Synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine

Materials:

-

N,N-bis(2-chloroethyl)benzylamine (in toluene solution)

-

Phenylacetonitrile

-

50% Aqueous Sodium Hydroxide solution

-

Tetra-n-butylammonium hydrogen sulfate

-

Toluene

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, add a toluene solution of N,N-bis(2-chloroethyl)benzylamine (1.0 eq), phenylacetonitrile (1.05 eq), and tetra-n-butylammonium hydrogen sulfate (0.1 eq).

-

With vigorous stirring, add the 50% aqueous sodium hydroxide solution dropwise over 20 minutes, ensuring the temperature does not exceed 40°C.

-

After the addition is complete, heat the reaction mixture to 85°C and maintain for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and add water to dissolve the inorganic salts.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield crude 1-benzyl-4-cyano-4-phenylpiperidine. The product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the hydrochloride salt with a melting point of 261-263°C.[1]

Part 2: Debenzylation to Afford 4-Cyano-4-phenylpiperidine

The N-benzyl protecting group is strategically employed for its stability during the piperidine ring formation and its relatively straightforward removal. Catalytic hydrogenation is the method of choice for this deprotection, offering high efficiency and clean conversion.

Mechanistic Rationale

In catalytic hydrogenation, the substrate is exposed to hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The hydrogen gas adsorbs onto the surface of the catalyst, where it is activated. The N-benzyl bond is susceptible to hydrogenolysis, a process where a chemical bond is cleaved by hydrogen. The benzyl group is readily reduced due to the stability of the resulting toluene molecule. The reaction proceeds to yield the debenzylated product, 4-cyano-4-phenylpiperidine, and toluene as a byproduct.

Caption: Removal of the N-benzyl protecting group.

Experimental Protocol: Synthesis of 4-Cyano-4-phenylpiperidine

Materials:

-

1-Benzyl-4-cyano-4-phenylpiperidine

-

10% Palladium on Carbon (Pd/C)

-

Methanol

-

Hydrogen gas source

Procedure:

-

Dissolve 1-benzyl-4-cyano-4-phenylpiperidine (1.0 eq) in methanol in a suitable hydrogenation vessel.

-

Carefully add 10% Pd/C catalyst (5-10% by weight of the starting material).

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 12-24 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain 4-cyano-4-phenylpiperidine. This product is often used in the next step without further purification.

Part 3: Hydrolysis of the Nitrile to 4-Phenylpiperidine-4-carboxamide

The conversion of the cyano group to a carboxamide is a pivotal step. This is effectively achieved by acid-catalyzed hydrolysis using concentrated sulfuric acid.

Mechanistic Considerations

Under strongly acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers results in the formation of a primary amide. While the amide can be further hydrolyzed to a carboxylic acid under harsh conditions, the reaction can be controlled to favor the formation of the amide as the major product.[2]

Caption: Conversion of the nitrile to the carboxamide.

Experimental Protocol: Synthesis of 4-Phenylpiperidine-4-carboxamide

Materials:

-

4-Cyano-4-phenylpiperidine

-

Concentrated Sulfuric Acid (95-98%)

-

Ice

-

Aqueous Ammonia solution

Procedure:

-

In a flask cooled in an ice-water bath, slowly add 4-cyano-4-phenylpiperidine (1.0 eq) portion-wise to concentrated sulfuric acid (10-15 eq) with vigorous stirring. Maintain the temperature below 20°C during the addition.

-

After the addition is complete, allow the mixture to stir at ambient temperature for 16-48 hours.[2]

-

Monitor the reaction by quenching a small aliquot in water and analyzing by TLC or LC-MS.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a concentrated aqueous ammonia solution, keeping the temperature below 20°C with external cooling.

-

The product will precipitate as a solid. Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-Phenylpiperidine-4-carboxamide.

Part 4: Formation of the Monohydrochloride Salt

The final step involves the conversion of the free base, 4-Phenylpiperidine-4-carboxamide, into its more stable and water-soluble monohydrochloride salt.

Rationale and Procedure

Conversion to a hydrochloride salt is a standard practice in pharmaceutical chemistry to improve the stability, solubility, and handling properties of an active pharmaceutical ingredient or intermediate. This is achieved by reacting the basic piperidine nitrogen with hydrochloric acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Phenylpiperidine-4-carboxamide

-

Anhydrous isopropanol (or other suitable solvent like ethanol or ethyl acetate)

-

Concentrated Hydrochloric Acid or HCl gas

Procedure:

-

Dissolve the 4-Phenylpiperidine-4-carboxamide free base in a minimal amount of anhydrous isopropanol, with gentle warming if necessary.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount (1.0 eq) of concentrated hydrochloric acid dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield this compound as a stable, crystalline solid.

Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield | Melting Point (°C) |

| 1 | N,N-bis(2-chloroethyl)benzylamine, Phenylacetonitrile | 1-Benzyl-4-cyano-4-phenylpiperidine HCl | 50% NaOH, Bu4NHSO4, Toluene | ~70%[1] | 261-263[1] |

| 2 | 1-Benzyl-4-cyano-4-phenylpiperidine | 4-Cyano-4-phenylpiperidine | H2, 10% Pd/C, Methanol | High | - |

| 3 | 4-Cyano-4-phenylpiperidine | 4-Phenylpiperidine-4-carboxamide | Conc. H2SO4 | Good to High | - |

| 4 | 4-Phenylpiperidine-4-carboxamide | This compound | HCl, Isopropanol | Quantitative | - |

Note: Yields and melting points can vary depending on the purity of reagents and reaction conditions.

Conclusion

The synthetic pathway detailed in this guide provides a robust and reliable method for the preparation of this compound. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can confidently produce this valuable intermediate for further elaboration in drug discovery and development programs. The use of a temporary N-benzyl protecting group, followed by a strong acid hydrolysis of the nitrile, represents a classic and effective strategy in modern organic synthesis.

References

-

Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. PrepChem.com. [Link]

-

von Braun Amide Degradation. Wikipedia. [Link]

- Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. [Link]

- Method for preparing 4-amino-4-phenylpiperidines.

- Method for preparing 4-cyanopiperidine hydrochloride.

- 4-phenylpiperidines and their preparation.

- Method for preparing 4-cyanopiperidine hydrochloride.

-

1-BENZYLPIPERAZINE. Organic Syntheses Procedure. [Link]

- Method for preparing 4-cyanopiperidine hydrochloride.

- Method for the preparation of fentanyl.

-

Benzylic Grignard reagent. Science of Synthesis. [Link]

-

4-Phenylpiperidine. Wikipedia. [Link]

-

Kinetics of hydrolysis of PCl5 in situ as evaluated from the partial hydrolysis products formed in [18O]water. Journal of the Chemical Society, Dalton Transactions. [Link]

Sources

4-Phenylpiperidine-4-carboxamide monohydrochloride chemical structure and properties

An In-Depth Technical Guide to 4-Phenylpiperidine-4-carboxamide Monohydrochloride: Structure, Properties, and Pharmacological Context

Abstract

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of centrally active pharmaceuticals, most notably potent analgesics. This technical guide provides a comprehensive examination of this compound, a key derivative within this class. While specific experimental data for this compound is limited in public literature, this document synthesizes information from its logical precursor, 4-phenylpiperidine-4-carboxylic acid, and the well-established pharmacology of the parent scaffold. We will explore its chemical structure, physicochemical properties, a proposed synthetic pathway, and its probable mechanism of action within the central nervous system (CNS), with a focus on its potential as a µ-opioid receptor agonist. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience, pharmacology, and synthetic chemistry.

Introduction: The Significance of the 4-Phenylpiperidine Scaffold

Phenylpiperidines represent a class of chemical compounds featuring a phenyl group directly attached to a piperidine ring.[1] The 4-phenylpiperidine moiety, in particular, is recognized as a "privileged scaffold" in drug discovery due to its structural features that allow for potent and selective interactions with various biological targets within the CNS.[2] This core structure is fundamental to a wide array of clinically significant drugs, including the opioid analgesic pethidine (meperidine), the potent synthetic opioid fentanyl, and the antidiarrheal agent loperamide.[3]

The versatility of the 4-phenylpiperidine core stems from its ability to present substituents in a well-defined three-dimensional orientation, making it an ideal template for probing receptor binding pockets. The hydrochloride salt form of these compounds, including the subject of this guide, is often utilized to enhance aqueous solubility and stability, facilitating its use in research and pharmaceutical formulations.[4] This guide focuses specifically on the 4-carboxamide derivative, exploring its synthesis from its carboxylic acid precursor and its anticipated pharmacological profile based on extensive research into related analogues.

Chemical Structure and Physicochemical Properties

The fundamental identity of a compound is defined by its structure and resulting physical properties. These characteristics dictate its behavior in both chemical reactions and biological systems.

Chemical Structure

This compound consists of a piperidine ring substituted at the 4-position with both a phenyl group and a carboxamide group (-CONH₂). The monohydrochloride salt is formed by the protonation of the basic piperidine nitrogen.

Figure 1: Chemical structure of 4-Phenylpiperidine-4-carboxamide with its monohydrochloride salt.

Physicochemical Properties

While specific, experimentally determined data for this compound are not widely published, the properties can be inferred from its precursor and related structures. The data for the well-characterized precursor, 4-Phenylpiperidine-4-carboxylic acid hydrochloride, is provided for reference.

| Property | Value (Precursor) | Expected Value (Target Compound) | Reference |

| CAS Number | 3627-45-0 | Not assigned | [4] |

| Molecular Formula | C₁₂H₁₅NO₂·HCl | C₁₂H₁₆N₂O·HCl | - |

| Molecular Weight | 241.73 g/mol | 240.74 g/mol (base) + 36.46 g/mol (HCl) = 277.20 g/mol | [4] |

| Appearance | White to off-white solid | Expected to be a white to off-white crystalline solid | - |

| Solubility | Soluble in water | Expected to have good water solubility due to the hydrochloride salt | [4] |

| Melting Point | ~297 °C (Predicted) | Not determined | [5] |

| Storage | 0-8°C, dry conditions | Recommended to store in a cool, dry, well-ventilated place | [4] |

Synthesis and Characterization

The synthesis of this compound is most logically achieved from its corresponding carboxylic acid precursor. This section outlines a proposed synthetic protocol and discusses methods for structural confirmation.

Proposed Synthetic Pathway

The conversion of a carboxylic acid to a primary amide is a standard transformation in organic chemistry. A common and effective method involves the activation of the carboxylic acid, for example by converting it to an acyl chloride, followed by reaction with ammonia.

Figure 2: Proposed workflow for the synthesis of the target compound from its carboxylic acid precursor.

Experimental Protocol: Synthesis

Disclaimer: This protocol is a proposed methodology based on standard organic chemistry principles and should be adapted and optimized under appropriate laboratory safety protocols by qualified personnel.

-

Acyl Chloride Formation:

-

To a stirred suspension of 4-phenylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) in anhydrous toluene, add thionyl chloride (1.5 eq) dropwise at room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Allow the reaction to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride intermediate.

-

-

Amidation:

-

Cool a concentrated solution of ammonium hydroxide in a separate flask to 0°C in an ice bath.

-

Dissolve the crude acyl chloride from the previous step in a minimal amount of an anhydrous, inert solvent (e.g., THF or Dioxane).

-

Add the acyl chloride solution dropwise to the cold, stirred ammonium hydroxide solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification (Free Base):

-

Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-phenylpiperidine-4-carboxamide free base.

-

Purify the crude product by column chromatography or recrystallization if necessary.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the precipitation is complete.

-

Collect the resulting solid by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum to yield the final this compound.

-

Analytical Characterization

Confirmation of the final product's identity and purity would be achieved through a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the chemical structure. Key expected signals in ¹H NMR include aromatic protons, distinct piperidine ring protons, and the broad singlet of the -NH₂ group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the exact molecular weight of the protonated molecule [M+H]⁺, verifying the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the amide and the piperidine N-H⁺, the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band).

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis would be used to determine the purity of the final compound.

Pharmacological Profile and Mechanism of Action

The pharmacological activity of 4-phenylpiperidine derivatives is predominantly associated with their interaction with CNS receptors, particularly opioid receptors.[2]

Primary Molecular Target: The µ-Opioid Receptor

The 4-phenylpiperidine structure is a classic pharmacophore for µ-opioid receptor (MOR) agonism.[2][6] This interaction is the molecular basis for the profound analgesic effects of drugs like fentanyl and meperidine. It is highly probable that 4-Phenylpiperidine-4-carboxamide also acts as an agonist at the MOR.

Mechanism of Action: The µ-opioid receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gαi/o).[7] The binding of an agonist like a 4-phenylpiperidine derivative initiates a conformational change in the receptor, triggering a downstream signaling cascade:

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein.

-

Dissociation: The Gαi/o-GTP and Gβγ subunits dissociate and interact with downstream effectors.

-

Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Ion Channel Modulation: The Gβγ subunit directly modulates ion channels, leading to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs).

The net effect of this signaling is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release (e.g., glutamate, substance P), which underlies the analgesic and other CNS effects.

Sources

- 1. painphysicianjournal.com [painphysicianjournal.com]

- 2. 4-Phenylpiperidine hydrochloride | 10272-49-8 | Benchchem [benchchem.com]

- 3. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. labsolu.ca [labsolu.ca]

- 6. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

4-Phenylpiperidine-4-carboxamide monohydrochloride biological activity

An In-depth Technical Guide to the Biological Significance of 4-Phenylpiperidine-4-carboxamide Monohydrochloride: A Core Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a pivotal molecular scaffold in medicinal chemistry. While direct biological activity of this specific compound is not extensively documented in public literature, its profound importance lies in its role as a foundational building block for a diverse array of potent, clinically relevant therapeutic agents. This document will delve into the synthetic versatility of this scaffold, explore the rich pharmacology of its derivatives—ranging from opioid analgesics to novel CNS modulators and anti-infectives—and provide practical, field-proven insights into its application in drug development. We will dissect the structure-activity relationships (SAR) that govern the biological outcomes of its analogues and furnish detailed experimental frameworks to guide researchers in leveraging this versatile chemical entity.

Introduction: The Strategic Value of the 4-Phenylpiperidine Core

The 4-phenylpiperidine moiety is a classic "privileged scaffold" in pharmacology. Its rigid, three-dimensional structure allows for precise orientation of functional groups, facilitating high-affinity interactions with a multitude of biological targets. The specific compound, this compound, combines this essential framework with a carboxamide group at the 4-position—a key functional handle for molecular elaboration—and a hydrochloride salt to enhance aqueous solubility and ease of handling in synthetic protocols.

While this molecule is primarily recognized as a synthetic intermediate, its core structure is the cornerstone of numerous blockbuster drugs and clinical candidates. Its true "biological activity" is therefore best understood through the potent and varied activities of the molecules it helps create. This guide will illuminate the pathway from this core structure to high-impact pharmacology.

Physicochemical Profile and Synthetic Utility

The primary role of 4-Phenylpiperidine-4-carboxamide is that of a versatile precursor. The piperidine nitrogen and the carboxamide group serve as primary points for chemical modification, allowing for the systematic exploration of chemical space to achieve desired pharmacological profiles.

The general synthetic pathway often starts from its precursor, 4-phenylpiperidine-4-carboxylic acid, which is readily available. The conversion to the carboxamide is a standard and efficient chemical transformation.

Below is a conceptual workflow illustrating the central role of this scaffold in generating diverse classes of bioactive molecules.

Caption: Synthetic utility of the 4-phenylpiperidine-4-carboxamide scaffold.

Biological Activities of Key Derivatives

The strategic value of 4-Phenylpiperidine-4-carboxamide is demonstrated by the extensive and diverse biological activities of its derivatives. By modifying the core structure, researchers have successfully targeted a wide range of receptors and enzymes.

Opioid Receptor Modulators

The 4-phenylpiperidine skeleton is the archetypal structure for a major class of synthetic opioids, most famously pethidine (Meperidine)[1]. The phenyl group and the piperidine ring are crucial for binding to the mu-opioid receptor. A conformational analysis of these analgesics has shown that the orientation of the phenyl group (equatorial vs. axial) significantly impacts potency[2]. Modifications derived from the 4-phenylpiperidine-4-carboxamide scaffold allow for fine-tuning of receptor affinity, selectivity, and pharmacokinetic properties.

Serotonin 5-HT2C Receptor Positive Allosteric Modulators (PAMs)

A fascinating example of structure-activity relationship is found in the development of serotonin 5-HT2C receptor PAMs. By shifting the carboxamide group from the 4-position to the 2-position of the 4-phenylpiperidine ring, researchers developed a novel class of compounds with potential applications in treating obesity and substance use disorders[3][4][5]. One such compound, CTW0415, demonstrated improved pharmacokinetic profiles and efficacy in preclinical models[3][4]. This highlights how subtle isomeric changes to the core scaffold can result in completely different biological targets and mechanisms of action. These PAMs work by enhancing the receptor's response to the endogenous neurotransmitter serotonin, offering a more nuanced modulation of the serotonergic system compared to direct agonists[3][5].

Anti-Infective Agents

The versatility of the piperidine-carboxamide scaffold extends beyond CNS targets. Recent research has identified derivatives with potent anti-infective properties.

-

Antimalarial Proteasome Inhibitors: A piperidine carboxamide series was identified through high-throughput screening to have sub-micromolar activity against P. falciparum, the parasite responsible for malaria. The mechanism of action was determined to be the inhibition of the parasite's proteasome, a validated target for antimalarial drugs[6].

-

Antifungal Agents: By modifying the piperidine nitrogen and the 4-amino group (derived from the carboxamide), novel antifungal agents targeting ergosterol biosynthesis have been developed. Compounds such as 1-benzyl-N-dodecylpiperidin-4-amine showed potent activity against clinically relevant fungal species like Candida and Aspergillus[7].

Other Notable Biological Activities

Derivatives of the core scaffold have been investigated for a multitude of other therapeutic applications, demonstrating its broad utility.

| Derivative Class | Biological Target/Activity | Representative IC50/Ki | Therapeutic Area |

| N-Benzylpiperidine Carboxamides | Acetylcholinesterase (AChE) Inhibition | 0.41 µM | Alzheimer's Disease |

| Piperidine-4-carboxamides | CCR5 Inhibition | 25.53 nM | HIV/AIDS |

| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides | Carbonic Anhydrase (hCA) Inhibition | 0.8 nM (hCA IX) | Oncology |

| Piperidine-4-carboxamides | Dopamine Reuptake Inhibition | Not specified | CNS Disorders |

| Halogenated Piperidine-4-carboxamides | Anti-inflammatory Activity | Not specified | Inflammation |

This table is a summary of activities reported for various derivatives and does not represent the activity of the parent compound.

Experimental Protocol: N-Alkylation for SAR Exploration

To leverage the 4-Phenylpiperidine-4-carboxamide scaffold, N-alkylation is a fundamental first step to explore structure-activity relationships. This protocol provides a robust, field-tested methodology for this transformation.

Objective: To synthesize a small library of N-alkylated derivatives of 4-Phenylpiperidine-4-carboxamide for biological screening.

Materials:

-

This compound

-

Alkyl halide of choice (e.g., Benzyl bromide, Ethyl iodide)

-

Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexanes)

Workflow Diagram:

Caption: Workflow for N-alkylation of the core scaffold.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF (or MeCN) to dissolve the starting material. Add anhydrous potassium carbonate (2.5 eq). The base is critical to neutralize the hydrochloride salt and to scavenge the acid formed during the reaction.

-

Addition of Alkylating Agent: Add the desired alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to an appropriate temperature (e.g., 70°C) and allow it to stir for 2-16 hours. The choice of temperature and time depends on the reactivity of the alkyl halide.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Quench by slowly adding water. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid using silica gel column chromatography with an appropriate solvent system to yield the pure N-alkylated product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

This self-validating protocol ensures purity and structural confirmation, which are essential for reliable biological testing.

Conclusion and Future Outlook

This compound stands as a testament to the power of scaffold-based drug discovery. While it may not possess significant intrinsic biological activity, its strategic value is immense. It provides a robust, validated, and versatile starting point for the synthesis of molecules that can interact with a wide spectrum of biological targets. From potent analgesics that have been in clinical use for decades to cutting-edge allosteric modulators and novel anti-infectives, the derivatives of this scaffold are a cornerstone of modern pharmacology[1][3][6].

For drug development professionals, this compound represents not just a chemical reagent, but a gateway to vast therapeutic possibilities. Future research will undoubtedly continue to unlock new biological activities through creative and rational modification of this privileged structure, reaffirming its importance in the ongoing quest for novel and effective medicines.

References

-

Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed Central. [Link]

-

Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed. [Link]

-

Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]

-

Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. ACS Publications. [Link]

-

4-PHENYL-4-PIPERIDINE CARBOXYLIC ACID. LookChem. [Link]

-

4-Phenylpiperidine. Wikipedia. [Link]

-

Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. UNODC. [Link]

-

Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. [Link]

-

List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under International Control. International Narcotics Control Board. [Link]

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

-

Explanatory Memorandum. EUR-Lex. [Link]

-

Note by the Secretariat. United Nations Economic and Social Council. [Link]

-

Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. [Link]

-

Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

-

4-phenylpiperidine suppliers USA. ChemSources. [Link]

-

Conformation-activity study of 4-phenylpiperidine analgesics. PubMed. [Link]

Sources

- 1. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]

- 2. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Phenylpiperidine-4-carboxamide Monohydrochloride in Neuroscience Research

Abstract

The 4-phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a vast array of centrally active therapeutic agents.[1][2][3] 4-Phenylpiperidine-4-carboxamide monohydrochloride, a key derivative of this scaffold, represents a critical chemical intermediate and research tool for probing the complex signaling pathways of the central nervous system (CNS). This guide provides an in-depth analysis of its chemical properties, pharmacological mechanisms, and practical applications in neuroscience. We will explore its role as a precursor in the synthesis of potent analgesics and other psychoactive agents, detail its interactions with key CNS targets like opioid receptors, and provide validated, step-by-step experimental protocols for its characterization.[4][5] This document is designed to equip researchers and drug development professionals with the technical knowledge and practical methodologies required to effectively utilize this compound in their research endeavors.

Introduction: The Significance of the 4-Phenylpiperidine Scaffold

The piperidine ring is one of the most prevalent heterocyclic motifs in pharmaceuticals, valued for its synthetic tractability and its ability to form the basis of compounds with high affinity for CNS targets.[6] When substituted with a phenyl group at the 4-position, the resulting 4-phenylpiperidine structure becomes a "privileged scaffold," capable of interacting with a diverse range of receptors, including opioid, dopamine, and serotonin receptors.[2][7][8]

This structural versatility has led to the development of numerous clinically significant drugs, from the potent opioid analgesic fentanyl to the selective serotonin reuptake inhibitor (SSRI) paroxetine.[1][5] this compound serves as a pivotal building block in the synthesis of these and other novel chemical entities.[4] Its carboxamide group provides a reactive handle for further chemical modification, allowing chemists to systematically alter the molecule's properties to achieve desired pharmacological profiles. Understanding the foundational properties and activities of this core structure is therefore essential for the rational design of next-generation CNS therapeutics.

Physicochemical Properties and Handling

A thorough understanding of the compound's physical and chemical characteristics is paramount for its effective use in experimental settings. The monohydrochloride salt form is typically used to enhance aqueous solubility and stability.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O · HCl | Inferred |

| Molecular Weight | 240.73 g/mol | [4] (analogue) |

| Appearance | White to off-white crystalline solid | Typical |

| Solubility | Soluble in water and polar organic solvents (e.g., DMSO, Methanol) | General Knowledge |

| Storage | Store at 2-8°C, desiccated, protected from light | [4] |

Expert Insight: When preparing stock solutions, it is advisable to use a high-purity solvent like DMSO for initial dissolution before making further dilutions in aqueous buffers for biological assays. This minimizes the risk of precipitation. Sonication can be employed to aid dissolution if necessary. Always prepare fresh aqueous solutions for assays, as the amide bond can be susceptible to hydrolysis over extended periods in aqueous environments.

Pharmacology and Mechanism of Action

The primary pharmacological interest in the 4-phenylpiperidine scaffold lies in its interaction with opioid receptors, particularly the mu-opioid receptor (MOR), which is the principal target for most opioid analgesics like morphine and fentanyl.[5]

Opioid Receptor Interaction

The 4-phenylpiperidine core mimics a key portion of the morphine structure, allowing it to fit into the binding pocket of the mu-opioid receptor.[9] Activation of the MOR, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade that leads to its analgesic effects.[10]

Mechanism of Action at the Mu-Opioid Receptor (MOR):

-

Agonist Binding: The compound binds to the MOR on the presynaptic terminal of a neuron.

-

G-Protein Activation: This binding event causes a conformational change in the receptor, activating the associated inhibitory G-protein (Gi/o).[10]

-

Downstream Effects: The activated Gi/o protein dissociates and enacts two primary inhibitory functions:

The net result of this signaling cascade is a reduction in neuronal excitability and the inhibition of pain signal transmission.

Caption: Workflow for Radioligand Competitive Binding Assay.

In Vitro Protocol: [³⁵S]GTPγS Functional Assay

While binding assays measure affinity, they do not distinguish between agonists, antagonists, or inverse agonists. The GTPγS binding assay is a functional assay that measures the first step in G-protein activation, providing information on the compound's efficacy. [12][13] Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the test compound as an agonist at the hMOR.

Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G-proteins and can be quantified. [13][14] Materials:

-

hMOR-expressing cell membranes.

-

[³⁵S]GTPγS.

-

GDP (to ensure G-proteins are in an inactive state at baseline).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Positive Control: DAMGO (a full MOR agonist).

-

Test Compound, serially diluted.

Step-by-Step Methodology:

-

Preparation: Prepare all reagents and serial dilutions of the test compound and positive control.

-

Pre-incubation: In a 96-well plate, combine the cell membranes, GDP (e.g., 10 µM), and varying concentrations of the test compound or DAMGO. Incubate for 15-30 minutes on ice. This allows the test compound to bind to the receptor before the functional reaction is initiated.

-

Initiation: Start the reaction by adding [³⁵S]GTPγS to each well.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination & Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS using the same filtration and washing method described in the binding assay protocol (Section 4.1).

-

Quantification: Count the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Basal binding is determined from wells with no agonist.

-

Plot the stimulated binding (CPM above basal) against the log concentration of the test compound.

-

Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal response).

-

Compare the Eₘₐₓ of the test compound to that of the full agonist (DAMGO) to classify it as a full or partial agonist.

-

In Vivo Protocol: Mouse Hot Plate Test for Analgesia

This is a classic behavioral test to assess the central analgesic properties of a compound. [15]The latency of the animal to react to a thermal stimulus is measured. [16] Objective: To evaluate the antinociceptive (analgesic) effect of the test compound in mice.

Materials:

-

Hot plate apparatus with adjustable, constant temperature (typically 52-55°C). [15][16][17]* Male or female mice (e.g., C57BL/6), acclimated to the testing room. [18]* Test compound dissolved in a suitable vehicle (e.g., saline).

-

Positive control (e.g., Morphine).

-

Vehicle control (e.g., Saline).

Step-by-Step Methodology:

-

Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment. [17]2. Baseline Latency: Place each mouse individually on the unheated plate for a brief period to habituate. Then, turn the plate on to the set temperature (e.g., 52°C) and measure the baseline latency for a nocifensive response (e.g., hind paw licking, shaking, or jumping). [16]A cut-off time (e.g., 30-50 seconds) must be established to prevent tissue damage. [17][18]Remove any animals with extreme baseline latencies.

-

Dosing: Administer the test compound, morphine, or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).

-

Post-Dosing Latency: At a predetermined time point post-administration (e.g., 30 minutes), place each mouse back on the hot plate and measure the response latency again. [16]5. Data Analysis:

-

The primary endpoint is the latency to the first pain response. [16] * Calculate the percentage of Maximum Possible Effect (%MPE) for each animal: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 .

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of the treatment groups to the vehicle control. A significant increase in latency indicates an analgesic effect. [16] Trustworthiness and Self-Validation: In all protocols, the inclusion of positive controls (e.g., DAMGO, Morphine) and negative/vehicle controls is non-negotiable. This validates that the assay system is working as expected and ensures that any observed effects are due to the test compound itself and not an artifact of the procedure.

-

Conclusion and Future Directions

This compound is more than a simple chemical intermediate; it is a foundational tool for discovery in neuroscience. Its structural simplicity and synthetic accessibility make it an ideal starting point for generating libraries of novel compounds aimed at modulating CNS targets. [7][19][20]By applying the rigorous in vitro and in vivo characterization protocols detailed in this guide, researchers can elucidate the structure-activity relationships of new derivatives, paving the way for the development of safer and more effective therapeutics for pain, addiction, and other neurological disorders. Future research will likely focus on modifying this scaffold to create biased agonists that preferentially activate analgesic pathways while avoiding adverse effects like respiratory depression, a key goal in modern opioid research. [10]

References

-

Olesen, P. H., et al. (1994). The increasing-temperature hot-plate test: an improved test of nociception in mice and rats. PubMed. [Link]

-

Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery. [Link]

-

Lavich, T. R., et al. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research. [Link]

-

Conduct Science. (n.d.). Rodent Hot Plate Pain Assay. Maze Engineers. [Link]

-

Conduct Science. (n.d.). Rodent Hot/Cold Plate Pain Assay. Maze Engineers. [Link]

-

Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

-

Le, T., et al. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Pharmacology & Translational Science. [Link]

-

Le, T., et al. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. PubMed Central. [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray. [Link]

-

Ward, R. J., & Milligan, G. (2011). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. Springer Nature Experiments. [Link]

-

Williams, J. T., & Christie, M. J. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments. [Link]

-

Majumdar, S., et al. (2021). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. Molecules. [Link]

-

Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. PubMed. [Link]

-

Lee, J. Y., et al. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Bioorganic & Medicinal Chemistry. [Link]

-

Pettersson, F., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands. Journal of Medicinal Chemistry. [Link]

-

Pettersson, F. (2010). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gupea. [Link]

-

Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

-

Casy, A. F., & Parfitt, R. T. (1986). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Pharmaceutical Sciences. [Link]

-

ResearchGate. (n.d.). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate. [Link]

-

Wiethe, R. W., et al. (2021). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed Central. [Link]

-

Lasota, J., & Blicharska, P. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

Trescot, A. M., et al. (2008). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. [Link]

-

Thomas, J. B., et al. (2007). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Radioligand displacement and functional assays of fragment ligands. ResearchGate. [Link]

-

Zhang, J., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

-

ResearchGate. (n.d.). 4-Phenylpiperidine derived mu opioid receptor antagonists. ResearchGate. [Link]

-

PubChem. (n.d.). Methyl 4-phenylpiperidine-4-carboxylate hydrochloride. PubChem. [Link]

-

Wikipedia. (n.d.). Phenylpiperidines. Wikipedia. [Link]

-

Portoghese, P. S., et al. (1981). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). 4-Phenylpiperidine. Wikipedia. [Link]

-

Taylor & Francis. (n.d.). 4-Phenylpiperidine – Knowledge and References. Taylor & Francis. [Link]

-

Frontiers. (n.d.). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers. [Link]

-

Kizhake, S., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules. [Link]

Sources

- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 2. 4-Phenylpiperidine hydrochloride | 10272-49-8 | Benchchem [benchchem.com]

- 3. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. painphysicianjournal.com [painphysicianjournal.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs | Springer Nature Experiments [experiments.springernature.com]

- 15. maze.conductscience.com [maze.conductscience.com]

- 16. meliordiscovery.com [meliordiscovery.com]

- 17. maze.conductscience.com [maze.conductscience.com]

- 18. The increasing-temperature hot-plate test: an improved test of nociception in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Making sure you're not a bot! [gupea.ub.gu.se]

An In-depth Technical Guide to 4-Phenylpiperidine-4-carboxamide Monohydrochloride as an Opioid Receptor Modulator

This guide provides a comprehensive technical overview of 4-phenylpiperidine-4-carboxamide monohydrochloride, a compound of significant interest within the field of opioid receptor modulation. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles, experimental methodologies, and structure-activity relationships that define the therapeutic potential of this molecular scaffold.

Introduction: The Significance of the 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine framework is a cornerstone in the development of opioid receptor ligands.[1][2] This privileged structure forms the chemical backbone of numerous clinically significant opioids, including pethidine (meperidine), fentanyl, and loperamide.[1][2] The inherent conformational flexibility of the piperidine ring, coupled with the electronic and steric properties of the phenyl group, allows for precise molecular interactions with opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes. The carboxamide moiety at the 4-position of the piperidine ring introduces a key hydrogen bonding feature, further enhancing the potential for high-affinity receptor binding and modulation of downstream signaling pathways.

This guide will focus specifically on the monohydrochloride salt of 4-phenylpiperidine-4-carboxamide, a form often utilized in research due to its improved solubility and stability.[3] We will explore its synthesis, mechanism of action as an opioid receptor modulator, and the critical experimental workflows required for its comprehensive pharmacological characterization.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through multi-step synthetic routes, often starting from commercially available precursors like 1-benzyl-4-piperidone. A general synthetic pathway involves the formation of the 4-phenylpiperidine core, followed by the introduction of the carboxamide functionality and subsequent salt formation.

General Synthetic Scheme:

Caption: Generalized synthetic workflow for this compound.

A patent for a similar compound, 4-phenylpiperidine hydrochloride, describes a process involving the reaction of a compound with hydrogen chloride to precipitate the hydrochloride salt.[4] The final product is typically a crystalline powder with a melting point in the range of 59-64°C and is soluble in water.[5][6]

Table 1: Physicochemical Properties of 4-Phenylpiperidine

| Property | Value | Source |

| Molecular Formula | C11H15N | [7] |

| Molecular Weight | 161.24 g/mol | [7] |

| Melting Point | 61-65 °C (lit.) | [6] |

| Boiling Point | 286 °C (lit.) | [6] |

| Density | 1.062 g/mL at 25 °C (lit.) | [6] |

Mechanism of Action at Opioid Receptors

As a derivative of the 4-phenylpiperidine class, this compound is anticipated to primarily exert its effects through interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).[8] The binding of a ligand to an opioid receptor initiates a conformational change, leading to the activation of intracellular signaling cascades.

Signaling Pathway Overview:

Caption: Simplified signaling pathway of an opioid receptor upon agonist binding.

The primary downstream effects of µ-opioid receptor activation by an agonist include:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This results in hyperpolarization of the neuronal membrane, reducing neuronal excitability.

-

Inhibition of voltage-gated calcium channels: This decreases neurotransmitter release from presynaptic terminals.

Collectively, these actions at the dorsal horn of the spinal cord and in the brain inhibit ascending pain pathways, leading to analgesia.[8]

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of 4-phenylpiperidine derivatives is highly dependent on the nature and position of substituents on both the piperidine and phenyl rings.

-

N-substituent on the Piperidine Ring: The substituent on the piperidine nitrogen is crucial for determining agonist versus antagonist activity and receptor selectivity. For instance, N-methyl and N-phenethyl groups are often found in µ-agonists, while larger, more complex substituents can confer antagonist properties.

-

Substitution on the Phenyl Ring: The presence and position of substituents on the phenyl ring significantly impact binding affinity and efficacy. A meta-hydroxyl group on the phenyl ring is a common feature in many potent opioid agonists, as it can form a key hydrogen bond with the receptor.

-

C4-substituent on the Piperidine Ring: The carboxamide group at the C4 position provides a hydrogen bond donor and acceptor, which can contribute to the binding affinity. The orientation of this group (axial vs. equatorial) can also influence the interaction with the receptor binding pocket. Studies on related 4-phenylpiperidines have shown that the conformation of the phenyl ring (axial vs. equatorial) is critical for analgesic activity.[9]

While specific SAR data for 4-phenylpiperidine-4-carboxamide is not extensively published, studies on analogous trans-3,4-dimethyl-4-arylpiperidine derivatives have demonstrated that modifications to the aryl substituent significantly alter binding affinity at µ, κ, and δ opioid receptors.[10] For example, methylation of a phenolic hydroxyl group generally leads to a decrease in binding affinity across all three receptor subtypes.[10]